(3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride
Description
(3-Tert-butylpyrrolidin-3-yl)methanol hydrochloride is a pyrrolidine-derived organic compound characterized by a tert-butyl substituent at the 3-position of the pyrrolidine ring and a hydroxymethyl group at the same carbon. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
(3-tert-butylpyrrolidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2,3)9(7-11)4-5-10-6-9;/h10-11H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOINKLIDZUHZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCNC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides under basic conditions.
Attachment of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where a hydroxyl group is added to the carbon atom of the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, amines.
Scientific Research Applications
(3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butyl group introduces steric bulk and hydrophobicity, distinguishing it from other substituted pyrrolidine derivatives. Below is a comparative analysis of key analogs:
Notes:
Spectroscopic Characterization
Structural elucidation of such compounds relies on:
Biological Activity
(3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.
The compound is synthesized through a multi-step process involving the formation of a pyrrolidine ring, introduction of the tert-butyl group, and attachment of the methanol group, followed by hydrochloride salt formation to enhance solubility.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or activator, modulating biochemical pathways by binding to active or allosteric sites on proteins. This interaction can alter the activity and function of enzymes involved in critical physiological processes.
1. Enzyme Modulation
Research indicates that this compound can influence enzyme mechanisms, making it useful in biochemical assays. Its role as a probe in studies investigating enzyme kinetics has been highlighted in several studies.
2. Therapeutic Potential
The compound has been investigated for its therapeutic properties, particularly in the context of central nervous system (CNS) disorders. Its modulation of neuropeptide systems suggests potential applications in treating anxiety, panic disorders, and sleep disturbances .
3. Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties, potentially serving as a precursor in the development of new antibiotics.
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds such as (3-Tert-butylpyrrolidine) and (3-Tert-butylpyrrolidin-3-yl)amine reveal that the presence of the methanol group significantly alters the chemical behavior and biological activity. The unique structure enhances solubility and reactivity, making it a valuable compound for further research.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Differences | Potential Applications |
|---|---|---|
| (3-Tert-butylpyrrolidine) | Lacks methanol group; different reactivity | Limited biological activity |
| (3-Tert-butylpyrrolidin-3-yl)amine | Contains amine group; alters pharmacological profile | Varies from target interactions |
| This compound | Unique structure enhances solubility and efficacy | Broad therapeutic potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
